molecular formula C14H17NO B15308016 Benzofuran-2-yl(cyclopentyl)methanamine

Benzofuran-2-yl(cyclopentyl)methanamine

Cat. No.: B15308016
M. Wt: 215.29 g/mol
InChI Key: QIUSBCVTGJEMSA-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(cyclopentyl)methanamine is a substituted methanamine derivative featuring a benzofuran moiety linked to a cyclopentyl group. The benzofuran ring system is known for its electron-rich aromatic properties, which enhance binding affinity to biological targets such as receptors or enzymes. The cyclopentyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-benzofuran-2-yl(cyclopentyl)methanamine

InChI

InChI=1S/C14H17NO/c15-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)16-13/h3-4,7-10,14H,1-2,5-6,15H2

InChI Key

QIUSBCVTGJEMSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC3=CC=CC=C3O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods. Another method involves the McMurry reaction, which is a reductive coupling of carbonyl compounds . Additionally, cycloisomerization of alkyne-o-substituted phenols is also used to synthesize benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For instance, copper-mediated and palladium-catalyzed coupling reactions are commonly used . These methods are advantageous due to their high selectivity and ability to produce complex benzofuran structures with fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(cyclopentyl)methanamine: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield benzofuranols .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between Benzofuran-2-yl(cyclopentyl)methanamine and related compounds:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Biological Activity
This compound Benzofuran + cyclopentylmethanamine None ~245.3* Serotonin receptor modulation
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine Benzothiazole + cyclopentylmethanamine Benzothiazole replaces benzofuran ~260.3* Kinase inhibition, antimicrobial
Cyclopentyl(5-methylfuran-2-yl)methanamine 5-Methylfuran + cyclopentylmethanamine Methyl group on furan ring ~207.3* Reduced aromaticity, altered selectivity
(2-(Cyclopropylmethoxy)phenyl)methanamine Phenyl + cyclopropylmethoxy Cyclopropylmethoxy substituent ~207.3 Adrenergic/noradrenergic activity

*Estimated based on molecular formula.

Pharmacological and Chemical Differences

  • Benzofuran vs. Benzothiazole: The benzothiazole analogue () replaces the oxygen atom in benzofuran with a sulfur atom. Benzothiazole derivatives are frequently associated with kinase inhibition and antimicrobial activity, whereas benzofuran-containing compounds are more often linked to CNS-targeted effects (e.g., serotonin receptor modulation) .
  • Substituent Effects: The 5-methylfuran derivative () lacks the fused benzene ring, reducing aromatic surface area and electron density.
  • Cyclopentyl vs. Cyclopropylmethoxy : The cyclopropylmethoxy group in (2-(Cyclopropylmethoxy)phenyl)methanamine () introduces steric hindrance and rigidity, which can enhance selectivity for adrenergic receptors compared to the more flexible cyclopentyl group in the target compound .

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